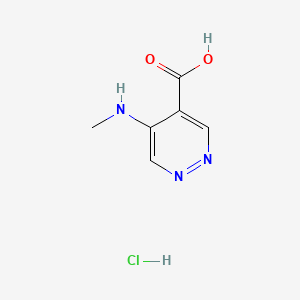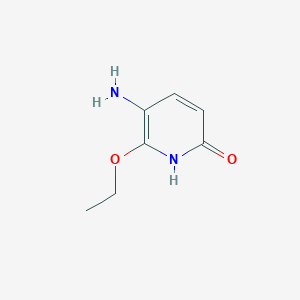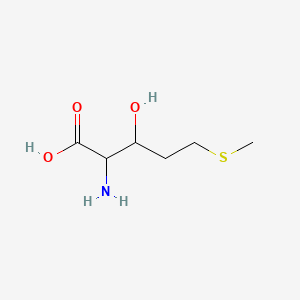
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid is an organic compound with the molecular formula C6H13NO3S. It is a sulfur-containing amino acid and a non-proteinogenic alpha-amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to introduce the amino, hydroxy, and methylthio groups onto the pentanoic acid backbone. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing methylthio group.
Reduction: Reduction reactions may target the amino or hydroxy groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the amino group may produce amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of neuronal nitric oxide synthase (nNOS) through mechanisms such as sulfide oxidation, oxidative dethiolation, and oxidative demethylation. These interactions can lead to the inactivation of nNOS and subsequent effects on nitric oxide production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-2-Amino-5-(methylthio)pentanoic acid:
2-Amino-5-(methylthio)pentanoic acid: Another sulfur-containing amino acid with similar properties but distinct applications.
Uniqueness
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid is unique due to the presence of both hydroxy and methylthio groups on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H13NO3S |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-11-3-2-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |
InChI-Schlüssel |
JOYBNYJPNBDURI-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




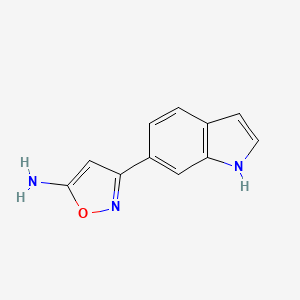
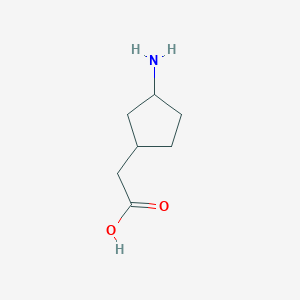
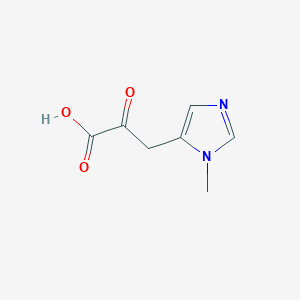
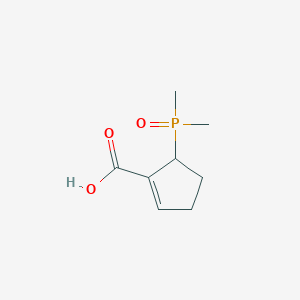
![3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13520811.png)

![Tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13520818.png)


